

# Performance of Disperse Red 151 on Synthetic Fibers: A Comparative Guide

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## Compound of Interest

Compound Name: Disperse red 151

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This guide offers an objective comparison of the performance of C.I. **Disperse Red 151** and its alternatives on various synthetic fibers. Due to the limited availability of comprehensive, publicly accessible quantitative data for **Disperse Red 151**, this guide presents a comparative analysis based on available data for widely used alternative red disperse dyes. The information is intended to assist in the selection of appropriate dyes for research and development applications where specific performance characteristics on synthetic substrates are critical.

## Overview of Disperse Red 151 and Alternatives

**Disperse Red 151**, a double azo dye, is primarily utilized for dyeing polyester, yielding a brilliant red shade.[1] Disperse dyes, in general, are non-ionic and have low water solubility, making them suitable for hydrophobic fibers like polyester, nylon, and cellulose acetate.[2][3] Their performance, particularly colorfastness, is highly dependent on the dye's molecular structure and the specific fiber being dyed.[4][5] For a comprehensive evaluation, this guide compares the known characteristics of **Disperse Red 151** with other commercially significant red disperse dyes from different chemical classes, such as anthraquinone and monoazo dyes.

## Quantitative Performance Data

The following tables summarize the key fastness properties of selected red disperse dyes on polyester. The ratings are based on standardized testing protocols, with higher numbers

indicating better performance. It is important to note that fastness properties can vary depending on the depth of shade, dyeing process, and finishing treatments applied.

Table 1: Comparison of Colorfastness Properties on Polyester

C.I. Name	Chemical Class	Lightfastness (Xenon Arc, 1-8 Scale)	Wash Fastness (Color Change, 1-5 Scale)	Sublimation Fastness (Staining, 1-5 Scale)
Disperse Red 151	Double Azo	Data not available	Good (Qualitative)	Good (Qualitative)
Disperse Red 60	Anthraquinone	5-6	4-5	4-5
Disperse Red 82	Monoazo	4-5	4	3-4
Disperse Red 86	Anthraquinone	6	4-5	4-5

Note: The performance of **Disperse Red 151** is qualitatively described as having good general colorfastness, but specific numerical ratings from comparative studies were not available in the reviewed literature.

## Performance on Different Synthetic Fibers

**Polyester:** **Disperse Red 151** is noted for its use in polyester dyeing, providing a brilliant red color.[1] Generally, disperse dyes on polyester can achieve high lightfastness, often in the 6-7 range on the Blue Wool Scale. The sublimation fastness is a critical property for polyester due to high-temperature processing steps like heat-setting.[6][7][8] Dyes with larger molecular sizes tend to exhibit better sublimation fastness.[7]

**Nylon (Polyamide):** Disperse dyes are frequently used for dyeing nylon, especially to achieve good coverage of fiber irregularities.[5] However, the same disperse dye will typically exhibit lower fastness properties on nylon compared to polyester.[5] For instance, a dye that is fast to light on polyester may be more fugitive on nylon.[5]

**Cellulose Acetate:** Cellulose acetate was one of the first fibers to be dyed with disperse dyes.[5] The dyeing process for cellulose diacetate is typically carried out at temperatures around

85°C to avoid hydrolysis of the fiber.[6] Simple disperse dyes can be used, though they may offer moderate fastness.[6]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Lightfastness Testing (Based on ISO 105-B02)

Principle: This test evaluates the resistance of the color of textiles to an artificial light source that simulates natural daylight.

Apparatus:

- Xenon arc lamp apparatus
- Blue Wool Standards (Scale 1-8)
- Grey Scale for assessing color change

Procedure:

- A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards.
- The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
- The exposure continues until a specified amount of fading occurs on the test specimen or the standards.
- The lightfastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[9]

### Wash Fastness Testing (Based on ISO 105-C06)

Principle: This test assesses the resistance of the color of textiles to washing.

**Apparatus:**

- Launder-Ometer or similar apparatus
- Stainless steel containers and balls
- Multifiber adjacent fabric (containing strips of fibers like cotton, wool, polyester, nylon)
- Standardized soap solution
- Grey Scales for assessing color change and staining

**Procedure:**

- A specimen of the dyed textile is stitched to a multifiber adjacent fabric.
- The composite sample is placed in a stainless steel container with a specified volume of a standardized soap solution and stainless steel balls.
- The container is agitated in the apparatus at a specified temperature and for a specific duration.
- After washing, the sample is rinsed and dried.
- The change in color of the dyed specimen is assessed using the Grey Scale for color change, and the staining of each fiber in the multifiber fabric is assessed using the Grey Scale for staining.[9]

## **Sublimation Fastness Testing (Based on ISO 105-P01)**

**Principle:** This test assesses the resistance of the color of textiles to sublimation during dry heat treatments.

**Apparatus:**

- Heat press or suitable heating device
- Undyed polyester fabric

- Grey Scale for assessing staining

Procedure:

- A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.
- The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).<sup>[9]</sup>
- After heating, the sample is allowed to cool.
- The degree of staining on the undyed polyester fabrics is assessed using the Grey Scale for staining.<sup>[9]</sup>

## Dye Exhaustion Measurement

Principle: This method determines the percentage of dye that has been transferred from the dyebath to the fiber at the end of the dyeing process.

Apparatus:

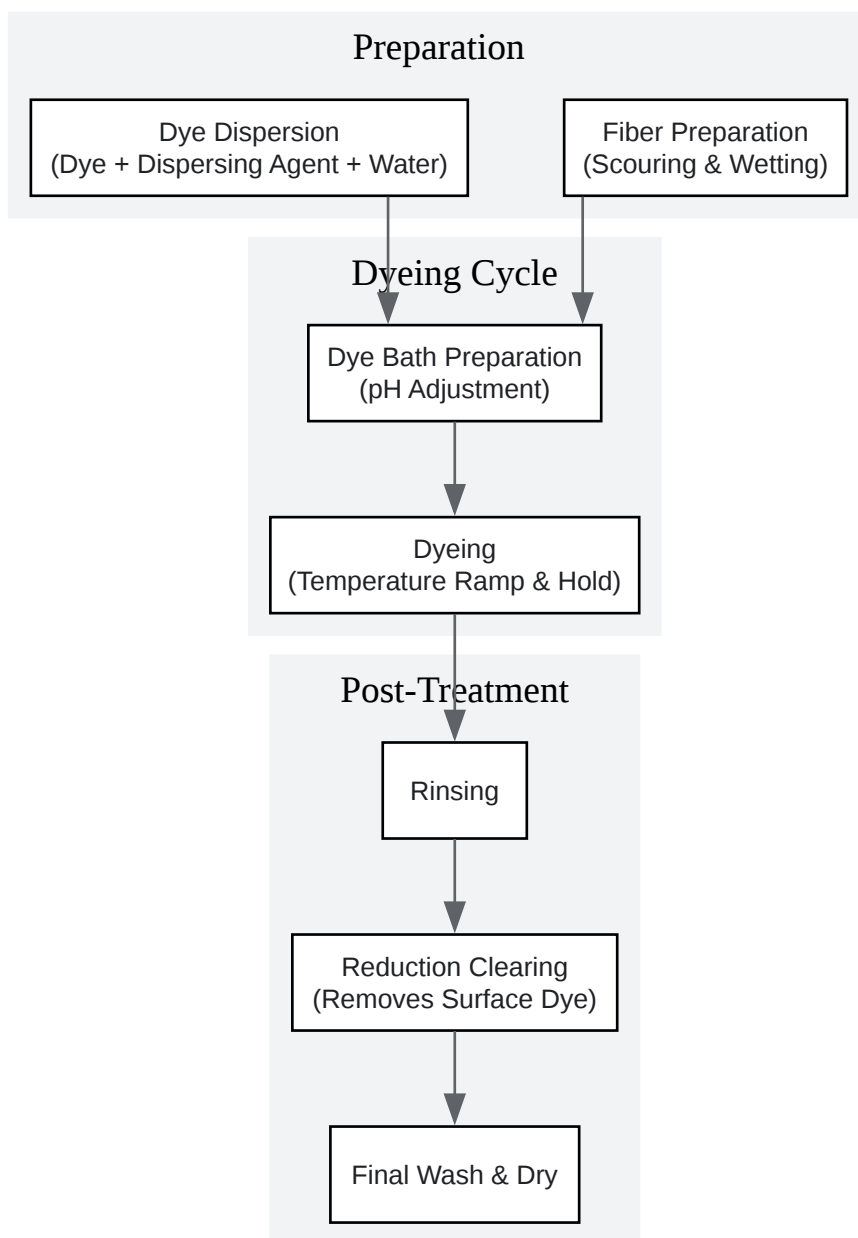
- Spectrophotometer
- Dyeing apparatus (e.g., laboratory beaker dyer)
- Volumetric flasks and pipettes

Procedure:

- Prepare a dyebath with a known initial concentration of the dye.
- Dye the textile sample according to the specified dyeing procedure (temperature, time, pH, etc.).
- After dyeing, take a sample of the exhausted dyebath.
- Measure the absorbance of the initial and final dyebath solutions using a spectrophotometer at the wavelength of maximum absorbance for the dye.

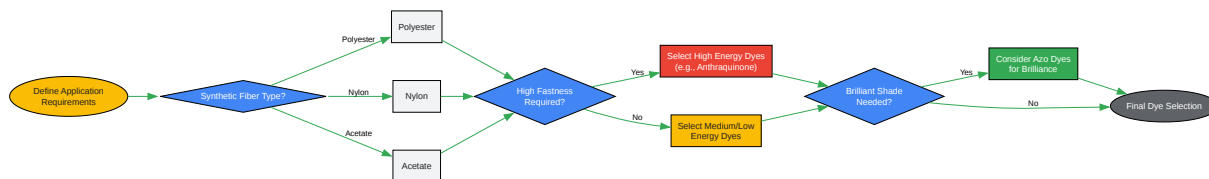
- Calculate the dye exhaustion percentage using the following formula: Exhaustion (%) =  $[(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] \times 100$

## Diagrams



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Generalized workflow for dyeing synthetic fibers with disperse dyes.



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